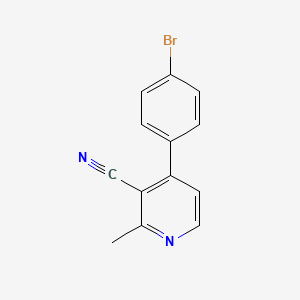

4-(4-Bromophenyl)-2-methylnicotinonitrile

Description

BenchChem offers high-quality 4-(4-Bromophenyl)-2-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)-2-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c1-9-13(8-15)12(6-7-16-9)10-2-4-11(14)5-3-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZDAZIQGARTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679757 | |

| Record name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881423-31-0 | |

| Record name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Bromophenyl)-2-methylnicotinonitrile CAS 881423-31-0 properties

The technical guide for 4-(4-Bromophenyl)-2-methylnicotinonitrile (CAS 881423-31-0) follows.

Advanced Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

4-(4-Bromophenyl)-2-methylnicotinonitrile is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors (e.g., p38 MAPK, PI3K) and advanced agrochemicals. Characterized by its trifunctional nature —possessing an aryl bromide, a nitrile, and a reactive methyl group on a pyridine core—it serves as a versatile "linchpin" scaffold. This guide details its physicochemical profile, validated synthetic pathways, and orthogonal functionalization strategies, providing researchers with a roadmap for integrating this molecule into high-throughput screening (HTS) and lead optimization campaigns.

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile |

| CAS Number | 881423-31-0 |

| Molecular Formula | C₁₃H₉BrN₂ |

| Molecular Weight | 273.13 g/mol |

| SMILES | CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)Br |

| Structural Class | 2,4-Disubstituted Nicotinonitrile |

Physical Properties (Experimental & Predicted)

Note: Specific experimental data for this CAS is limited in public domains; values below represent consensus data for close structural analogs (e.g., 4-phenyl-2-methylnicotinonitrile).

| Property | Value / Range | Notes |

| Appearance | Off-white to pale yellow solid | Crystalline powder form is typical. |

| Melting Point | 135 °C – 145 °C (Predicted) | High crystallinity due to π-stacking and dipolar CN interactions. |

| Solubility | DMSO, DMF, CH₂Cl₂, CHCl₃ | Poor solubility in water and hexanes. |

| LogP | 3.2 – 3.5 (Predicted) | Lipophilic; suitable for membrane permeability optimization. |

| pKa (Pyridine N) | ~3.0 – 4.0 | Reduced basicity due to the electron-withdrawing nitrile group at C3. |

Synthetic Methodologies

The synthesis of 4-aryl-2-methylnicotinonitriles is best achieved through multicomponent condensation reactions (MCRs) . These pathways offer high atom economy and modularity.

Method A: The Modified Hantzsch/Knoevenagel Route (Recommended)

This protocol is favored for its scalability and use of stable precursors. It constructs the pyridine ring de novo around the aryl core.

Reaction Scheme

-

Precursor Formation: 4-Bromobenzaldehyde + Malononitrile

Arylidenemalononitrile (Knoevenagel Condensation). -

Cyclization: Arylidenemalononitrile + Acetone (or Enamine equivalent) + Ammonium Acetate

Pyridine Core.

Detailed Protocol

-

Reagents:

-

4-Bromobenzaldehyde (1.0 eq)

-

Malononitrile (1.0 eq)

-

Acetone (excess or 1.0 eq if using specific enamine)

-

Ammonium Acetate (NH₄OAc, 1.5–2.0 eq)

-

Solvent: Ethanol or Toluene.

-

-

Procedure:

-

Step 1: Dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) and malononitrile (6.6 g, 100 mmol) in Ethanol (100 mL). Add a catalytic amount of piperidine. Stir at RT for 1 hour until the precipitate (benzylidenemalononitrile) forms.

-

Step 2: To the suspension, add Acetone (5.8 g, 100 mmol) and Ammonium Acetate (11.5 g, 150 mmol).

-

Step 3: Reflux the mixture for 6–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Step 4: Cool to RT. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/DMF.

-

-

Yield: Typically 60–75%.[1]

-

Purification: Recrystallization is preferred over chromatography for scale-up.

Method B: The 3-Aminocrotononitrile Approach

A more direct route utilizing the dimerization product of acetonitrile, offering higher regioselectivity for the 2-methyl-3-cyano pattern.

-

Reactants: 4-(4-Bromophenyl)-3-buten-2-one (Chalcone) + 3-Aminocrotononitrile.

-

Conditions: Reflux in Ethanol/Acetic Acid or using basic catalysis (NaOEt).

-

Mechanism: Michael addition of the enamine carbon of 3-aminocrotononitrile to the chalcone, followed by intramolecular cyclization and oxidative aromatization.

Reactivity & Functionalization

The "Orthogonal Triad" of reactivity (Aryl Bromide, Nitrile, Methyl) allows this scaffold to serve as a branching point in divergent synthesis.

Figure 1: Orthogonal functionalization pathways. The scaffold allows independent modification of three distinct sites.

Aryl Bromide (C-Br): The Coupling Handle

The 4-bromo substituent is electronically activated for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids yields biaryl systems common in kinase inhibitors.

-

Buchwald-Hartwig: Amination at this position introduces solubility-enhancing amine tails (e.g., morpholine, piperazine).

Nitrile (C-CN): The Electrophile

The C3 nitrile is highly susceptible to:

-

Hydrolysis: Conversion to primary amides (partial hydrolysis) or carboxylic acids (full hydrolysis).

-

Reduction: Lithium Aluminum Hydride (LAH) reduction yields the C3-aminomethyl derivative.

-

Cyclization: Reaction with sodium azide yields the tetrazole bioisostere.

2-Methyl Group (C-CH₃): The Nucleophile

Due to the electron-withdrawing nature of the pyridine ring (amplified by the C3-CN), the 2-methyl protons are acidic.

-

Condensation: Reacts with aromatic aldehydes to form styryl derivatives (useful for fluorescent probes).

-

Oxidation: SeO₂ oxidation converts the methyl group to a formyl (-CHO) or carboxylic acid (-COOH) group.

Applications in Drug Discovery

Kinase Inhibition (p38 MAPK & PI3K)

The 2-methyl-3-cyanopyridine core mimics the adenosine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.

-

Mechanism: The Nitrogen (N1) accepts a hydrogen bond from the hinge region backbone amide. The 4-aryl group occupies the hydrophobic pocket I.

-

Optimization: The 4-bromo group is typically replaced with a solubilizing group or a specific hydrogen-bond acceptor during Lead Optimization.

Agrochemicals

Derivatives of this scaffold serve as potent herbicides and fungicides. The nitrile group often enhances metabolic stability in plant systems compared to the corresponding ester.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Handle within a certified fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation of the methyl group.

References

-

Duan, X., et al. (2022). "Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts." The Journal of Organic Chemistry, 87(12), 7975-7988.

-

El-Gohary, N. M., & Shaaban, M. R. (2018). "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation." Journal of the Chemical Society of Pakistan.

-

BenchChem. (2025).[2][3] "The Dual Reactivity of 4-Bromobenzaldehyde: An In-depth Technical Guide."

-

PubChem. (2025). "4-(4-Bromophenyl)pyridine Compound Summary." National Library of Medicine.

Sources

Chemical structure of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine

An In-Depth Technical Guide to 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, plausible synthetic pathways, and theoretical spectroscopic analysis of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine. It further explores its potential applications in drug discovery based on the established pharmacological activities of the cyanopyridine scaffold.

Introduction: The Significance of the Cyanopyridine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyridine-based structures being particularly prominent in over 7,000 existing drug molecules.[1] The cyanopyridine moiety, a pyridine ring substituted with a nitrile group, is a versatile pharmacophore known to impart a wide range of biological activities.[1][2] Derivatives have shown significant potential as anticancer, antimicrobial, anticonvulsant, and enzyme inhibitory agents.[1][3]

The subject of this guide, 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine, incorporates several key structural features that suggest a strong potential for biological activity:

-

A 3-Cyanopyridine Core: This central scaffold is known to interact with various biological targets and is a key component in approved drugs like Neratinib, an anticancer agent.[2][4]

-

A 4-Aryl Substitution: The presence of an aryl group at the 4-position is a common feature in biologically active pyridines.

-

A Bromophenyl Moiety: The bromine atom can engage in halogen bonding, a critical interaction for ligand-receptor binding, and its lipophilicity can enhance membrane permeability.

-

A 2-Methyl Group: This small alkyl group can influence the molecule's conformation and metabolic stability.

This guide will deconstruct these features, offering a theoretical yet scientifically grounded exploration of this promising compound.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine is defined by a central pyridine ring functionalized at the 2, 3, and 4 positions.

dot

Caption: 2D structure of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, which are crucial for predicting the compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₃H₉BrN₂ | Defines the elemental composition. |

| Molecular Weight | 285.13 g/mol | Influences diffusion and transport; typically <500 Da for oral drugs. |

| LogP (Octanol/Water) | ~3.5 - 4.0 | Indicates lipophilicity; affects solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 0 | Influences binding interactions and solubility. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Cyano N) | Influences binding interactions and solubility. |

| Polar Surface Area | ~36.6 Ų | Affects cell membrane permeability. |

Note: These values are estimations based on computational models and structural analogues.

Synthesis and Mechanistic Pathway

While multiple synthetic routes to cyanopyridines exist, a highly plausible and efficient method for constructing the 4-aryl-2-methyl-3-cyanopyridine scaffold is through a one-pot, multi-component reaction (MCR). This approach is advantageous due to its atom economy, reduced reaction times, and simplified purification processes.[5]

dot

Caption: General workflow for the multi-component synthesis of the target compound.

Experimental Protocol: Multi-Component Synthesis

This protocol is a representative procedure adapted from established methods for synthesizing similar 4-aryl-3-cyanopyridine derivatives.[4][5]

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and malononitrile (10 mmol).

-

Add absolute ethanol (30 mL) as the solvent, followed by ammonium acetate (20 mmol). The ammonium acetate serves as both the nitrogen source for the pyridine ring and a catalyst.

Step 2: Reaction Execution

-

Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

Step 3: Isolation and Purification

-

Allow the reaction mixture to cool to room temperature. A solid precipitate is expected to form.

-

Pour the mixture into ice-cold water (100 mL) to facilitate further precipitation of the product.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine.

Causality and Rationale:

-

Multi-Component Approach: This strategy is chosen for its efficiency, combining several synthetic steps into a single operation without isolating intermediates.

-

Ammonium Acetate: It provides the nitrogen atom for the pyridine ring via an in-situ generated enamine from ethyl acetoacetate and ammonia.

-

Aromatization: The reaction often proceeds through a dihydropyridine intermediate, which spontaneously oxidizes to the more stable aromatic pyridine product under the reaction conditions, often driven by air oxidation.

Theoretical Spectroscopic and Structural Characterization

Structural elucidation and confirmation are paramount. This section outlines the expected spectroscopic data for 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine based on established principles of NMR, IR, and Mass Spectrometry.[6][7]

| Technique | Expected Observations |

| ¹H NMR | ~8.5 ppm (d, 1H): Proton at C6 of the pyridine ring. ~7.7 ppm (d, 2H): Aromatic protons on the bromophenyl ring ortho to the bromine. ~7.5 ppm (d, 2H): Aromatic protons on the bromophenyl ring meta to the bromine. ~7.2 ppm (d, 1H): Proton at C5 of the pyridine ring. ~2.6 ppm (s, 3H): Protons of the methyl group at C2. |

| ¹³C NMR | ~160-150 ppm: Quaternary carbons C2 and C6 of the pyridine ring. ~135-120 ppm: Aromatic carbons of the bromophenyl ring and pyridine C4/C5. ~117 ppm: Nitrile carbon (C≡N). ~105 ppm: Quaternary carbon C3 of the pyridine ring. ~24 ppm: Methyl carbon. |

| FT-IR (cm⁻¹) | ~2220 cm⁻¹: Sharp, strong absorption for the C≡N (nitrile) stretch. ~3100-3000 cm⁻¹: C-H stretching for aromatic protons. ~2950 cm⁻¹: C-H stretching for the aliphatic methyl group. ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings. ~1070 cm⁻¹: C-Br stretching. |

| Mass Spec (EI) | m/z ~284/286: Molecular ion peaks (M⁺ and M⁺+2) in an approximate 1:1 ratio, which is the characteristic isotopic signature of a monobrominated compound. |

Potential Applications in Drug Discovery

The cyanopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting various diseases.[1][2] The structural motifs of 4-(4-Bromophenyl)-2-methyl-3-cyanopyridine make it a compelling candidate for several therapeutic areas.

Kinase Inhibition

Many clinically approved kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The nitrogen atoms in the pyridine and cyano groups can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The 4-bromophenyl group can extend into hydrophobic pockets within the kinase domain, with the bromine atom potentially forming halogen bonds to enhance binding affinity.[8] Compounds with a 3-cyanopyridine core have shown potent activity against kinases like PIM-1 and receptor tyrosine kinases such as VEGFR-2 and HER-2.[4][8]

dot

Sources

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile, a novel substituted pyridine scaffold. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive analysis. We will explore its fundamental molecular properties, propose a viable synthetic pathway, detail expected characterization data, and discuss its potential applications in the field of medicinal chemistry.

Core Molecular Profile

The foundational step in evaluating any new chemical entity is to establish its precise molecular formula and weight. These parameters are critical for analytical quantification, reaction stoichiometry, and spectroscopic interpretation.

Molecular Formula and Weight

The structure of 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile consists of a central pyridine ring substituted at the 2-position with a methyl group, the 3-position with a carbonitrile (cyano) group, and the 4-position with a 4-bromophenyl group.

Based on this structure, the molecular formula is determined to be C₁₃H₉BrN₂ .

The molecular weight is calculated from the atomic weights of its constituent elements (Carbon: 12.011, Hydrogen: 1.008, Bromine: 79.904, Nitrogen: 14.007).

| Property | Value |

| Molecular Formula | C₁₃H₉BrN₂ |

| Average Molecular Weight | 285.13 g/mol |

| Monoisotopic Mass | 283.9949 Da |

The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element and is the value of primary importance in high-resolution mass spectrometry.

Proposed Synthesis and Mechanistic Rationale

The synthesis of highly substituted pyridines can often be achieved through elegant and efficient one-pot, multi-component reactions. Drawing from established methodologies for the synthesis of 4-arylpyridine-3-carbonitriles, a plausible and efficient route for 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile is proposed.[1]

Synthetic Workflow: Multi-Component Reaction

A robust approach involves the condensation of an enamine (or its in-situ generated equivalent), an α,β-unsaturated carbonyl compound derived from 4-bromobenzaldehyde, and a cyanide source, typically in the presence of an acid or base catalyst and an oxidizing agent to achieve the final aromatic pyridine ring.

Caption: Proposed multi-component synthesis workflow.

Experimental Protocol: One-Pot Pyridine Synthesis

Objective: To synthesize 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile.

Materials:

-

4-Bromobenzaldehyde

-

3-Aminocrotononitrile

-

Ammonium Acetate

-

Ethanol (solvent)

-

Oxidizing agent (e.g., air, or a mild chemical oxidant)

Procedure:

-

To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 3-aminocrotononitrile (1.1 eq), and ammonium acetate (2.0 eq).

-

Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the mixture to reflux (approximately 78 °C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The reaction mechanism involves an initial Michael addition, followed by cyclization, dehydration, and a final oxidation step to form the aromatic pyridine ring. This oxidation can often be accomplished by bubbling air through the reaction mixture or by the choice of specific reagents that promote aromatization.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to isolate the target compound.

Causality: This one-pot approach is chosen for its efficiency and atom economy. Using ammonium acetate serves as both a catalyst and a source of ammonia for the ring formation. The sequence of Michael addition followed by cyclization is a classic and reliable method for constructing the dihydropyridine intermediate, which then aromatizes to the stable pyridine product.[1]

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous structural confirmation.

Predicted Spectroscopic Data

The following table summarizes the expected key signals for 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile, based on data from structurally similar compounds.[2]

| Technique | Expected Data |

| ¹H NMR | - Singlet at ~2.6-2.8 ppm (3H, -CH₃) - Doublet at ~7.4-7.6 ppm (1H, Pyridine H-5) - Doublet at ~8.6-8.8 ppm (1H, Pyridine H-6) - Two doublets (AA'BB' system) at ~7.3-7.8 ppm (4H, Bromophenyl protons) |

| ¹³C NMR | - Signal at ~22-25 ppm (-CH₃) - Signal at ~115-118 ppm (-CN) - Signals in the aromatic region ~120-165 ppm for pyridine and bromophenyl carbons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 285.0024 and 287.0003, showing the characteristic isotopic pattern for a bromine-containing compound. |

Standard Characterization Workflow

Caption: Standard workflow for chemical characterization.

Potential in Drug Discovery and Development

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its unique properties, such as acting as a hydrogen bond acceptor and its capacity for diverse substitutions, make it a versatile core for designing therapeutic agents.

Substituted pyridines have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific combination of a methyl, a cyano, and a bromophenyl group on the pyridine core of 2-methyl-4-(4-bromophenyl)pyridine-3-carbonitrile suggests several avenues for therapeutic exploration.

-

Kinase Inhibition: The diaryl structure is a common motif in kinase inhibitors used in oncology. The bromophenyl group provides a handle for further modification via cross-coupling reactions to explore structure-activity relationships.

-

Ion Channel Modulation: Pyridine derivatives are known to interact with various ion channels, which are important targets in neuroscience and cardiovascular disease.

-

Metabolic Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a reactive "warhead" in certain enzyme active sites.

Caption: Potential therapeutic applications of the core scaffold.

References

-

Bhattarai, A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. IUCrData, 7(8). Available at: [Link]

-

PubChem. (n.d.). C13H9BrN2 - Explore. PubChemLite. Retrieved February 12, 2026, from [Link]

-

Al-dujaili, A. H., & Al-Janabi, A. S. (2018). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. National Center for Biotechnology Information. Available at: [Link]

-

Abdel-Aziz, A. A.-M., et al. (2018). Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity. * Molecules*, 23(8), 2038. Available at: [Link]

Sources

- 1. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacophore Analysis of the 4-aryl-2-methylnicotinonitrile Core

Abstract

The 4-aryl-2-methylnicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities, particularly in oncology.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the key pharmacophoric features of this core, offering a robust framework for researchers and drug development professionals. We will dissect the structure-activity relationships (SAR) that govern its biological function, present detailed, field-proven methodologies for generating and validating predictive pharmacophore models, and illustrate their practical application in virtual screening and lead optimization. This document is structured to serve as a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative scientific literature.

Introduction: The Nicotinonitrile Scaffold in Drug Discovery

The nicotinonitrile, or 3-cyanopyridine, core is a versatile scaffold found in numerous synthetic drugs and natural products.[1] Its derivatives are known to exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][6] Several FDA-approved drugs, such as the kinase inhibitors Bosutinib and Neratinib, feature the nicotinonitrile moiety, underscoring its clinical significance.[1][7][8]

The 4-aryl-2-methylnicotinonitrile variant has garnered particular interest due to its prevalence in potent kinase inhibitors and other targeted therapies.[9][10] The specific arrangement of the aryl group at the C4 position, the methyl group at C2, and the nitrile at C3 creates a unique three-dimensional constellation of chemical features that drive molecular recognition at various biological targets. Understanding this arrangement is the cornerstone of designing next-generation therapeutics based on this scaffold.

Pharmacophore modeling is a computational technique that distills the complex structural information of a molecule into an abstract representation of the essential features required for biological activity.[11][12] This guide will explore both ligand-based and structure-based approaches to defining the pharmacophore of the 4-aryl-2-methylnicotinonitrile core.

Deconstructing the Core: Structure-Activity Relationship (SAR) Insights

A thorough analysis of published SAR data reveals the distinct roles played by each component of the 4-aryl-2-methylnicotinonitrile scaffold. Relating these structural variations to biological activity is fundamental to building a predictive pharmacophore model.[13][14]

-

The Nitrile Group (C3): The cyano group is a potent hydrogen bond acceptor and can act as a bioisostere for carbonyl and hydroxyl groups.[6][8] Its strong electron-withdrawing nature also influences the overall electronic properties of the pyridine ring. In many kinase inhibitors, this nitrile group forms a critical hydrogen bond with the hinge region of the ATP-binding pocket.

-

The 4-Aryl Group: This hydrophobic moiety is crucial for establishing van der Waals and pi-stacking interactions within the target protein.[13] The substitution pattern on this aryl ring significantly modulates potency and selectivity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can fine-tune the electronic and steric profile, leading to optimized interactions with specific sub-pockets of the target.[9][15] For instance, studies on 4-anilinoquinazoline inhibitors, a related scaffold, showed that meta-substitutions on the aniline ring created favorable interactions within a hydrophobic region of the EGF-R kinase domain.[13]

-

The 2-Methyl Group: While seemingly simple, the methyl group at the C2 position plays a critical role. It can provide beneficial steric interactions, fitting into small hydrophobic pockets and potentially influencing the rotational angle of the 4-aryl group, thereby locking the molecule into a bioactive conformation. Its removal or replacement with larger groups often leads to a significant decrease in activity.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, often interacting with backbone amides or specific amino acid side chains in the target protein.

Based on this SAR analysis, a hypothetical pharmacophore for the 4-aryl-2-methylnicotinonitrile core can be proposed, typically comprising:

-

One Hydrogen Bond Acceptor (from the nitrile group).

-

One Hydrogen Bond Acceptor (from the pyridine nitrogen).

-

One Hydrophobic/Aromatic feature (from the 4-aryl group).

-

One Hydrophobic feature (from the 2-methyl group).

Methodologies for Pharmacophore Model Generation and Validation

The generation of a robust pharmacophore model is a critical step that requires careful selection of methodology and rigorous validation.[16][17] There are two primary approaches: ligand-based and structure-based modeling.[11][12]

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is unknown but a set of active ligands is available.[11][18] The process relies on identifying the common chemical features shared by these active molecules.

-

Training Set Selection:

-

Compile a structurally diverse set of at least 15-20 compounds with known high affinity for the target of interest.

-

Ensure the activity data (e.g., IC50, Ki) spans a range of at least 3-4 orders of magnitude.

-

Divide the dataset into a training set (approx. 75%) and a test set (approx. 25%) for later validation.[19]

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set using computational chemistry software (e.g., MOE®, LigandScout®).[20] This step is crucial as it explores the possible 3D shapes the molecule can adopt.

-

-

Feature Identification and Alignment:

-

Identify common pharmacophoric features (Hydrogen Bond Acceptors/Donors, Hydrophobic, Aromatic, etc.) across the conformers of the most active compounds.

-

Align the molecules based on these common features to generate a set of candidate pharmacophore hypotheses.

-

-

Hypothesis Scoring and Selection:

-

Rank the generated hypotheses based on their ability to map the most active compounds while excluding inactive ones. Software often provides scoring functions that consider factors like feature overlap and energy.

-

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based approach can be used.[21] This method leverages the known interactions between a ligand and its binding site to define the pharmacophore.

-

Protein-Ligand Complex Preparation:

-

Obtain a high-resolution crystal structure of the target protein in complex with a 4-aryl-2-methylnicotinonitrile ligand from the Protein Data Bank (PDB).

-

Prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and assigning correct protonation states and bond orders.

-

-

Interaction Analysis:

-

Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the amino acid residues in the active site.

-

-

Pharmacophore Feature Generation:

-

Generate pharmacophore features directly from these interactions. For example, a hydrogen bond between the ligand's nitrile group and a backbone NH in the protein would be translated into a Hydrogen Bond Acceptor feature.[21]

-

Incorporate "excluded volumes" to represent regions of the binding pocket occupied by the protein, which helps to filter out molecules that would clash with the receptor.

-

Caption: Structure-Based Pharmacophore Modeling Workflow.

Model Validation: Ensuring Predictive Power

Validation is a crucial step to ensure the pharmacophore model can reliably distinguish between active and inactive compounds.[16] A model is only useful if it has predictive power.

-

Test Set Validation: Screen a test set of known active and inactive compounds (not used in model generation) against the pharmacophore. The model should identify a high percentage of the actives while rejecting the inactives.[22]

-

Decoy Set Screening: Create a decoy set, which consists of molecules with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but with different topologies. A good model should have a low hit rate for the decoy set.

-

Fischer's Randomization Test: This statistical method assesses the probability that the correlation between chemical structures and biological activity found by the model is not due to chance.

-

Goodness of Hit (GH) Score: This metric combines several parameters, including the percentage of active compounds retrieved and an enrichment factor, into a single score. A GH score above 0.7 indicates a very good model.[23][24]

| Validation Metric | Description | Acceptable Value |

| True Positives (TP) | Number of active compounds correctly identified. | High |

| False Positives (FP) | Number of inactive compounds incorrectly identified as active. | Low |

| Enrichment Factor (EF) | Ratio of the proportion of actives in the hit list to the proportion of actives in the database. | > 1.0 |

| Goodness of Hit (GH) | A score from 0 to 1 indicating model quality. | > 0.7 (Very Good) |

Application in Drug Discovery: From Model to Molecule

A validated pharmacophore model is a powerful tool for accelerating drug discovery.[17][20] Its primary applications are in virtual screening and lead optimization.

Virtual Screening for Hit Identification

The pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (containing millions of compounds) to identify novel molecules that match the essential features for activity.[21] This process is significantly faster and more cost-effective than traditional high-throughput screening.

Caption: Pharmacophore-Based Virtual Screening Workflow.

Lead Optimization

For medicinal chemists working to improve the potency and properties of an existing lead compound, the pharmacophore model provides an invaluable roadmap. It helps to:

-

Guide Modifications: Identify which parts of the molecule are essential for activity and should be preserved.

-

Scaffold Hopping: Suggest new core structures (scaffolds) that can present the key pharmacophoric features in the correct 3D orientation, potentially leading to compounds with novel intellectual property and improved properties.[20]

Case Study: 4-Aryl-2-methylnicotinonitriles as Kinase Inhibitors

Many compounds featuring the 4-aryl-2-methylnicotinonitrile core have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[6][25][26] For example, derivatives of this scaffold have shown inhibitory activity against RET tyrosine kinase.[10]

In a typical kinase binding mode, the pharmacophore features interact as follows:

-

Hinge Binding: The pyridine nitrogen and/or the C3-nitrile group form hydrogen bonds with the backbone of the kinase hinge region.

-

Hydrophobic Pockets: The 4-aryl group occupies a hydrophobic region, often the pocket that accommodates the adenine ring of ATP.

-

Gatekeeper Interaction: The 2-methyl group can be positioned near the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket.

The diagram below illustrates a generalized signaling pathway often targeted by such inhibitors.

Caption: Inhibition of a Kinase Signaling Pathway.

Conclusion

The 4-aryl-2-methylnicotinonitrile core represents a highly valuable scaffold for the design of targeted therapeutics. A thorough pharmacophore analysis, built upon a solid foundation of structure-activity relationships and rigorous computational modeling, provides a powerful, predictive framework for drug discovery. By employing the systematic protocols for model generation, validation, and application outlined in this guide, research teams can enhance the efficiency of hit identification and lead optimization, ultimately accelerating the development of novel, effective medicines. The integration of these computational strategies is no longer an accessory but a central pillar of modern, rational drug design.[17]

References

- J, A. M. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.

- El-sayed, H. A. Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Science Journal of University of Zakho.

- Patsnap. What is pharmacophore modeling and its applications?.

- Protac. Applications and Limitations of Pharmacophore Modeling. Protac - Drug Discovery Pro.

- Cuzzolin, A., Degliesposti, G., et al. Drug Design by Pharmacophore and Virtual Screening Approach. MDPI.

- Unknown. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.. SlideShare.

- Ahamad, S., Kumar, P., et al. Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

- Khedkar, S. A., Malde, A. K., et al. Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Abdellattif, M. H., El-Serwy, W. S., et al. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives.

- Bahashwan, S. A., Fayed, E. A., et al. Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.

- Ali, M. M., Ismail, M. M., et al.

- Unknown.

- Wang, R., Zhou, W., et al. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors.

- Unknown. Pharmacophore model validation using GH score method..

- Unknown. How to do validation of ligand-based pharmacophore model in Ligandscout?.

- Gomha, S. M., Abdel-aziz, H. M., et al.

- Saxena, A., Kumar, M., et al. Pharmacophore modeling: advances and pitfalls. Frontiers.

- Unknown.

- Siddique, S. A., Mohamed, S. K., et al. Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Taylor & Francis Online.

- Moghadam, F. A., Emami, S., et al. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity.

- Al-dujaili, A. A., Al-karawi, A. J., et al. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.

- Qing, X., Lee, X. Y., et al. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.

- S, R., M, K., et al. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold. PubMed.

- Unknown. Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180.

- Unknown. Fig. 5. Pharmacophore model. Features F1 and F4 are aromatic rings,....

- Lee, K., Jung, C., et al. Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry.

- Unknown.

- Harras, M. F., Sultan, A. S., et al. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana.

- Hsueh, C., Wu, C., et al. Discovery of 4-aryl-N-arylcarbonyl-2-aminothiazoles as Hec1/Nek2 inhibitors. Part I: optimization of in vitro potencies and pharmacokinetic properties. PubMed.

- Al-Ostath, A., Al-Ameri, M., et al. MicroRNAs as Sensitizers of Tyrosine Kinase Inhibitor Resistance in Cancer: Small Molecule Partnerships. MDPI.

- Al-Dujaili, A. A. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- Unknown. Drug Discovery - Inhibitor. chemical-kinomics.

- Ojo, O. O., Bakare, O. O., et al.

- Patel, R. A., Forinash, K. D., et al. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. PubMed.

- Wang, L., Gao, W., et al. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry.

- CDD Vault.

- Unknown. Pharmacophore model selected for the design of novel and potential....

- Wang, C., Wang, Y., et al. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. MDPI.

- Lee, K., Jung, C., et al. Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 12. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. collaborativedrug.com [collaborativedrug.com]

- 15. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. nano-ntp.com [nano-ntp.com]

- 18. columbiaiop.ac.in [columbiaiop.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 21. dovepress.com [dovepress.com]

- 22. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. MicroRNAs as Sensitizers of Tyrosine Kinase Inhibitor Resistance in Cancer: Small Molecule Partnerships [mdpi.com]

- 26. chemicalkinomics.com [chemicalkinomics.com]

The Nicotinonitrile Scaffold: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methylnicotinonitrile for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 4-(4-Bromophenyl)-2-methylnicotinonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The nicotinonitrile scaffold is a privileged structure found in numerous approved therapeutic agents.[1][2][3] This guide delineates the precise chemical identity of the title compound through its canonical SMILES representation, proposes a robust and detailed synthetic protocol via Suzuki-Miyaura cross-coupling, and explores its potential applications based on established pharmacophoric principles. All methodologies are presented with a rationale for experimental choices, ensuring a self-validating and reproducible framework for scientific investigation.

Nicotinonitriles, or 3-cyanopyridines, are a class of heterocyclic compounds that have garnered immense attention in pharmaceutical research. Their unique electronic properties and versatile chemical reactivity make them ideal building blocks for constructing complex molecular architectures.[1][4] The nitrile group can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, while the pyridine ring provides a key scaffold for interacting with biological targets.[3] This has led to the development of several marketed drugs containing the nicotinonitrile core, including the kinase inhibitors Bosutinib and Neratinib, which underscores the therapeutic relevance of this molecular framework.[1][2]

Compound Profile: 4-(4-Bromophenyl)-2-methylnicotinonitrile

Chemical Identity and Properties

The precise identity of a molecule is fundamental for database searching, computational modeling, and regulatory documentation. The Simplified Molecular-Input Line-Entry System (SMILES) provides a universal, machine-readable representation of a chemical structure.

| Identifier | Value |

| IUPAC Name | 4-(4-Bromophenyl)-2-methylpyridine-3-carbonitrile |

| Molecular Formula | C₁₃H₉BrN₂ |

| Molecular Weight | 273.13 g/mol |

| Canonical SMILES | Cc1cnc(c(c1)c2ccc(Br)cc2)C#N |

Structural Elucidation via SMILES

The SMILES string Cc1cnc(c(c1)c2ccc(Br)cc2)C#N unambiguously defines the atomic connectivity of 4-(4-Bromophenyl)-2-methylnicotinonitrile. Understanding this code is critical for cheminformatics applications.

-

Cc1... : A methyl group (C) is attached to atom 1 of an aromatic ring.

-

...c1cnc(...)c(c1)... : This defines the six-membered aromatic pyridine ring. The lowercase c denotes aromatic carbons, and n denotes the aromatic nitrogen. The numbers indicate the ring closure points.

-

...cnc(c(c1)c2...)... : This indicates a substitution on the carbon atom adjacent to the nitrogen. The substituent is defined by c2....

-

...c2ccc(Br)cc2 : This describes the 4-bromophenyl substituent. It is a six-membered aromatic ring (c...c) where one carbon is attached to a bromine atom (Br).

-

...C#N : This represents the cyano (nitrile) group, with a triple bond (#) between the carbon and nitrogen atoms.

Caption: Mapping SMILES components to the 2D structure.

Proposed Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the critical aryl-aryl bond between the pyridine and phenyl rings is efficiently achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its high functional group tolerance, mild reaction conditions, and commercial availability of reagents, making it a cornerstone of modern organic synthesis.[5][6][7]

Retrosynthetic Analysis

The logical disconnection of the target molecule points to two key precursors: a halogenated 2-methylnicotinonitrile derivative and a (4-bromophenyl)boronic acid species. This approach isolates the complexity into two readily accessible starting materials.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for execution and purification.

Objective: To synthesize 4-(4-Bromophenyl)-2-methylnicotinonitrile.

Materials:

-

4-Chloro-2-methylnicotinonitrile (1.0 eq)

-

(4-Bromophenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Procedure:

-

Catalyst Pre-formation (optional but recommended): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ and PPh₃. Add a portion of the dioxane and stir for 15-20 minutes at room temperature. The formation of the active Pd(0) species is often indicated by a color change. Rationale: Pre-forming the active catalyst can lead to more reproducible results and shorter reaction times.

-

Reaction Setup: To the flask containing the catalyst, add 4-chloro-2-methylnicotinonitrile, (4-bromophenyl)boronic acid, and K₂CO₃.

-

Solvent Addition: Add the remaining 1,4-dioxane and water to create a 4:1 dioxane/water mixture. Rationale: The aqueous base is necessary to activate the boronic acid to form a boronate species, which facilitates the transmetalation step in the catalytic cycle.[5][8]

-

Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloro-2-methylnicotinonitrile) is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-(4-Bromophenyl)-2-methylnicotinonitrile.

Caption: Workflow for the synthesis of the target compound.

Potential Applications in Drug Discovery

Pharmacological Rationale

The structure of 4-(4-Bromophenyl)-2-methylnicotinonitrile contains several features that are attractive for medicinal chemistry:

-

Nicotinonitrile Core: As previously discussed, this is a well-validated scaffold for kinase inhibition and interaction with other enzyme classes.[3][9]

-

4-Bromophenyl Group: The bromine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity for a protein target. It also serves as a synthetic handle for further diversification of the molecule via subsequent cross-coupling reactions.[10]

-

Lipophilicity: The bi-aryl structure provides a balance of rigidity and lipophilicity, which is crucial for cell permeability and interaction with hydrophobic binding pockets.

Hypothetical Target Interaction

Many nicotinonitrile derivatives function as Type I kinase inhibitors, competing with ATP for binding in the enzyme's active site. The planar aromatic systems can engage in π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine), while the pyridine nitrogen and nitrile group can form critical hydrogen bonds with the hinge region of the kinase domain.

Caption: Hypothetical inhibition of a generic kinase pathway.

Conclusion

4-(4-Bromophenyl)-2-methylnicotinonitrile represents a molecule of high potential for chemical and biological exploration. Its structure is defined by the canonical SMILES Cc1cnc(c(c1)c2ccc(Br)cc2)C#N. A reliable synthetic route leveraging the Suzuki-Miyaura cross-coupling has been detailed, providing researchers with a clear path to obtaining this compound for further study. The inherent properties of its constituent pharmacophores suggest that it is a promising candidate for screening programs, particularly in the fields of oncology and inflammatory diseases where kinase signaling plays a pivotal role.

References

- Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023).

- A Review on The Chemistry of Nicotinonitriles and Their applic

- 6-(4-Bromophenyl)-2-chloro-4-methylnicotinonitrile | C13H8BrClN2 | CID 71743971. PubChem.

- Applications of Picolinonitrile Compounds in Drug Discovery: Applic

- Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evalu

- Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. (2025). Taylor & Francis Online.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Synfacts.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.

- The Suzuki Reaction. Myers Group, Harvard University.

- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. (2022). PubMed.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2011). PMC, NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. wwjmrd.com [wwjmrd.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. tandfonline.com [tandfonline.com]

- 10. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Prominence of the Nicotinonitrile Scaffold in Drug Discovery

An In-Depth Technical Guide to the Biological Activities of 4-Aryl-Nicotinonitrile Derivatives

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged heterocyclic motif that serves as a cornerstone in medicinal chemistry.[1][2] Its structural and electronic properties make it a versatile building block for the synthesis of compounds with a wide array of pharmacological activities.[1] The pyridine ring is a fundamental component in over 7,000 medically significant molecules, including natural alkaloids and FDA-approved drugs.[1] The incorporation of a nitrile (cyano) group is a well-established strategy in rational drug design, as it can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and overcome drug resistance.[3]

When substituted with an aryl group at the 4-position, the resulting 4-aryl-nicotinonitrile core gives rise to a class of compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic effects.[4] This guide provides a comprehensive review of the synthesis, biological evaluation, and mechanism of action of 4-aryl-nicotinonitrile derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Strategies: Efficient Access to a Privileged Scaffold

The synthesis of 4-aryl-nicotinonitriles is often achieved through multicomponent reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and operational simplicity.[4][5] These one-pot procedures allow for the rapid assembly of complex molecules from simple starting materials, minimizing waste and purification steps.[5][6]

Key Synthetic Approach: Microwave-Assisted One-Pot Multicomponent Reaction

A highly effective method involves the reaction of an active methylene-containing ketone (e.g., 3-acetylindole), an aromatic aldehyde, and a cyanide source (e.g., ethyl cyanoacetate) with an ammonium salt (e.g., ammonium acetate) under microwave irradiation.[4] This approach drastically reduces reaction times from hours to minutes while improving product purity and yield compared to conventional heating methods.[4]

Caption: Mechanism of anticancer action via kinase inhibition leading to apoptosis.

Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)

[7]

-

Cell Plating: Seed cancer cells (e.g., HepG2) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add various concentrations of the test 4-aryl-nicotinonitrile derivative to the wells in triplicate. Include a negative control (vehicle) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

Cell Fixation: Discard the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid. Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

-

Measurement: Measure the color intensity (absorbance) using an ELISA plate reader at the appropriate wavelength (e.g., 540 nm).

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, 4-aryl-nicotinonitrile derivatives have shown promise as both antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Studies have reported the activity of these compounds against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger). [7][8][9][10][11]The specific substitutions on the aryl and nicotinonitrile rings play a crucial role in determining the spectrum and potency of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility (Agar Diffusion Method)

[7]

-

Media Preparation: Prepare and sterilize nutrient agar plates.

-

Inoculation: Evenly spread a standardized inoculum of the target microorganism over the surface of the agar.

-

Disk Application: Impregnate sterile filter paper discs with a known concentration of the test compound and place them on the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone correlates with the compound's antimicrobial activity.

Anti-inflammatory Activity

Several 4-aryl-nicotinonitrile and related heterocyclic derivatives exhibit significant anti-inflammatory properties. [4][12]The mechanism often involves the inhibition of key signaling pathways that drive the inflammatory response. For instance, certain derivatives have been shown to suppress the phosphorylation of p38 and ERK in the MAPK signaling pathway, thereby reducing the production of pro-inflammatory cytokines like IL-6 and IL-8. [13][14]This activity suggests potential applications in treating inflammatory conditions such as acute lung injury. [13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, crystal structure, antioxidant and antimicrobial activity of 4-Aryl-2-cyanomethoxy-6-(2,5-dichlorothiophen-3-yl) nicotinonitrile derivatives [aabu.edu.jo]

- 9. Synthesis, characterization, crystal structure, antioxidant and antimicrobial activity of 4-Aryl-2-cyanomethoxy-6-(2,5-dichlorothiophen-3-yl) nicotinonitrile derivatives [aabu.edu.jo]

- 10. mdpi.com [mdpi.com]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: One-Pot Multicomponent Synthesis of 2-Methyl-3-Cyanopyridines

Introduction: The Significance of the 2-Methyl-3-Cyanopyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in over 7,000 existing drugs, highlighting its importance in medicinal chemistry.[1] Among the vast array of pyridine derivatives, the 2-methyl-3-cyanopyridine scaffold has emerged as a particularly valuable pharmacophore. These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals, including nicotinamide (a form of Vitamin B3), and are integral to the development of novel therapeutic agents targeting a range of diseases.[2] Their biological activities are diverse, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] Specifically, 2-amino-3-cyanopyridines have been identified as IKK-β inhibitors, and other derivatives have shown potential as A2A adenosine receptor antagonists and inhibitors of HIV-1 integrase.[3][5] The development of efficient, atom-economical, and environmentally benign synthetic routes to these high-value compounds is therefore a critical endeavor for researchers in drug discovery and development.

The Power of Multicomponent Reactions (MCRs)

Traditional multi-step syntheses often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent waste. Multicomponent reactions (MCRs) offer an elegant solution by combining three or more reactants in a single reaction vessel to form a complex product in one pot.[1] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation. The Hantzsch pyridine synthesis, first reported in 1881, is a classic example of a multicomponent reaction that produces dihydropyridines, which can then be oxidized to pyridines.[6][7] Modern variations of this and other MCRs have been developed to afford highly functionalized pyridines, including the 2-methyl-3-cyanopyridine core.

Reaction Mechanism: A Stepwise Look at Pyridine Ring Formation

The one-pot synthesis of 2-methyl-3-cyanopyridines typically proceeds through a cascade of well-established organic reactions. A common and effective method involves the condensation of an aromatic aldehyde, a methyl ketone (such as acetone or acetophenone), malononitrile, and a nitrogen source, often ammonium acetate. The reaction mechanism can be conceptualized as follows:

-

Knoevenagel Condensation: The reaction often initiates with the base-catalyzed condensation of the aromatic aldehyde with malononitrile to form an α,β-unsaturated dinitrile intermediate (an arylidenemalononitrile).

-

Michael Addition: Concurrently, the methyl ketone reacts with the nitrogen source (e.g., ammonium acetate) to form an enamine in situ. This enamine then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidenemalononitrile.

-

Intramolecular Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where a nucleophilic nitrogen attacks one of the nitrile groups. This is followed by a dehydration step.

-

Tautomerization and Aromatization: The cyclized intermediate then undergoes tautomerization and subsequent oxidation (aromatization) to yield the stable 2-methyl-3-cyanopyridine ring system. In many protocols, especially those using microwave irradiation or specific catalysts, the aromatization occurs spontaneously or with the aid of an in-situ oxidizing agent.

This sequence of events highlights the efficiency of MCRs, where multiple bond-forming events occur in a single pot, often without the need to isolate intermediates.

Experimental Workflow Diagram

Caption: Workflow for the one-pot synthesis of 2-methyl-3-cyanopyridines.

Detailed Experimental Protocol

This protocol describes a general and efficient method for the synthesis of 2-amino-4-aryl-6-methyl-3-cyanopyridines using a one-pot, four-component reaction. This method is adapted from established procedures and can be performed with or without a catalyst, and often benefits from microwave irradiation for reduced reaction times and improved yields.[5][8]

Materials and Equipment:

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Methyl ketone (e.g., acetophenone)

-

Malononitrile

-

Ammonium acetate

-

Ethanol (95%)

-

Microwave synthesizer or conventional heating setup with reflux condenser

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Standard laboratory glassware

Procedure:

-

Reactant Charging: In a 25 mL round-bottom flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[5]

-

Reaction Setup:

-

Microwave-Assisted Synthesis (Solvent-Free): Place the flask in a microwave oven and connect it to a reflux condenser.[5]

-

Conventional Heating: Add a suitable solvent (e.g., ethanol) and a magnetic stir bar. Attach a reflux condenser and place the flask in a heating mantle on a magnetic stir plate.

-

-

Reaction Conditions:

-

Microwave-Assisted Synthesis: Irradiate the mixture for 7-9 minutes at a suitable power level to maintain reflux.[5] Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Conventional Heating: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Add a small amount of ethanol (e.g., 2 mL) to the reaction mixture and stir.[5]

-

Collect the precipitated solid product by vacuum filtration.

-

-

Purification:

-

Characterization:

-

Dry the purified product under vacuum.

-

Characterize the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Aromatic Aldehyde | 2 mmol | [5] |

| Methyl Ketone | 2 mmol | [5] |

| Malononitrile | 2 mmol | [5] |

| Ammonium Acetate | 3 mmol | [5] |

| Microwave Reaction Time | 7-9 minutes | [5] |

| Typical Yields | 72-92% | [5][9] |

Catalyst and Solvent Considerations

While the described protocol can proceed without a catalyst, various catalysts have been shown to improve reaction efficiency and yields. These include:

-

Organobases: Piperidine and morpholine have been used effectively, particularly in solvent-based systems.[1][10][11]

-

Heterogeneous Catalysts: The use of recyclable catalysts like copper(I) supported on MCM-41 or zinc zirconium phosphate nanoparticles aligns with green chemistry principles by allowing for easy separation and reuse.[12][13]

-

Solvents: While solvent-free microwave-assisted synthesis is highly efficient, ethanol is a common and relatively green solvent for conventional heating methods.[5] Water or a mixture of water and ethanol has also been successfully employed.[1]

Troubleshooting and Key Insights

-

Low Yields: If yields are low, consider increasing the reaction time or employing a catalyst. The purity of the starting materials, especially the ammonium acetate, is also crucial.

-

Side Reactions: The formation of byproducts can occur, particularly with extended reaction times or high temperatures. Careful monitoring by TLC is recommended.

-

Microwave vs. Conventional Heating: Microwave irradiation often leads to significantly shorter reaction times and higher yields compared to conventional heating.[5][8]

-

Substrate Scope: This method is generally applicable to a wide range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents.

Conclusion

The one-pot multicomponent synthesis of 2-methyl-3-cyanopyridines represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. By leveraging the principles of MCRs and green chemistry, researchers can synthesize these valuable scaffolds in high yields with operational simplicity. The versatility of this methodology, allowing for variations in catalysts, solvents, and heating methods, makes it a highly adaptable tool for both academic research and industrial drug development.

References

-

Guo, K., Thompson, M. J., & Chen, B. (2020). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Available at: [Link]

-

Li, J., et al. (2023). An efficient and practical synthesis of functionalized pyridines via recyclable copper-catalyzed three-component tandem cyclization. Synthetic Communications, 53(3). Available at: [Link]

-

Shafiee, M., & Ghasemzadeh, M. A. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(28). Available at: [Link]

-

Shaikh, A. A., et al. (2019). One pot multicomponent synthesis of functionalized pyridines using morpholine organobase at ambient temperature. European Chemical Bulletin, 8(3), 71-77. Available at: [Link]

-

Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(52). Available at: [Link]

-

Reddy, T. R., et al. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Beilstein Journal of Organic Chemistry, 18. Available at: [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Available at: [Link]

-

Riadi, Y., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Research on Chemical Intermediates, 41. Available at: [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC. Available at: [Link]

-

de Oliveira, R. B., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega. Available at: [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

-

Karimi, H., et al. (2020). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis. Available at: [Link]

-

Kim, D., et al. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances. Available at: [Link]

-

Sausker, J. B. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11). Available at: [Link]

-

Toghraei-Semiromi, Z., & Karimi Nami, R. (2021). Multicomponent One-pot Synthesis of 3-Cyanopyridine Derivatives. Indian Journal of Heterocyclic Chemistry, 31(01). Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12). Available at: [Link]

-

Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(23). Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. Available at: [Link]

-

Čebular, K., et al. (2015). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 20(1). Available at: [Link]

-

Al-Omaim, W. S., et al. (2024). Pharmacological Perspectives of 2‐alkoxy‐3‐Cyanopyridine Scaffolds: An Up‐to‐Date Review. ChemistrySelect. Available at: [Link]

-

ResearchGate. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

-

SciSpace. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Cyanopyridine as a privileged scaffold in drug discovery. Available at: [Link]

Sources

- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. oiccpress.com [oiccpress.com]

Application Notes and Protocols for the Suzuki Cross-Coupling of 4-(4-Bromophenyl)-2-methylnicotinonitrile

Introduction: The Strategic Importance of Biaryl Nicotinonitriles